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Ertugliflozin-3-o-beta-glucuronide - 1500090-85-6

Ertugliflozin-3-o-beta-glucuronide

Catalog Number: EVT-15429269
CAS Number: 1500090-85-6
Molecular Formula: C28H33ClO13
Molecular Weight: 613.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ertugliflozin-3-O-beta-glucuronide is a significant metabolite of ertugliflozin, a sodium-glucose cotransporter-2 (SGLT2) inhibitor primarily used in the management of type 2 diabetes mellitus. Ertugliflozin functions by inhibiting glucose reabsorption in the kidneys, thereby promoting urinary glucose excretion. The compound is classified as a small molecule and is part of the SGLT2 inhibitor class, which has gained attention for its role in improving glycemic control and potentially reducing cardiovascular risks in diabetic patients .

Source and Classification

Ertugliflozin-3-O-beta-glucuronide is derived from the metabolic processing of ertugliflozin, which undergoes conjugation through glucuronidation. This process primarily involves enzymes from the uridine diphosphate-glucuronosyltransferase family, particularly UGT1A9 and UGT2B7, which facilitate the formation of glucuronide metabolites . As a glucuronide metabolite, it is classified under phase II metabolic products that enhance the solubility and excretion of drugs.

Synthesis Analysis

Methods

The synthesis of ertugliflozin-3-O-beta-glucuronide occurs through enzymatic glucuronidation, where ertugliflozin is incubated with specific UDP-glucuronosyltransferases. The typical procedure involves:

  1. Preparation of Reaction Mixture: This includes ertugliflozin and recombinant human UGT enzymes.
  2. Incubation: The mixture is incubated at 37°C to allow for enzyme-catalyzed reactions.
  3. Product Isolation: Following incubation, the reaction products are isolated using liquid chromatography techniques.

Technical Details

The enzymatic reaction conditions are optimized for pH and temperature to maximize yield. High-performance liquid chromatography (HPLC) is often employed to analyze and purify the resulting glucuronide metabolites .

Molecular Structure Analysis

Structure

Ertugliflozin-3-O-beta-glucuronide features a glucuronic acid moiety linked via a beta-glycosidic bond to the hydroxyl group on the ertugliflozin molecule. The molecular formula for this compound can be represented as C27H34ClNO10, reflecting its complex structure that includes both the parent drug and the glucuronic acid component.

Data

The molecular weight of ertugliflozin-3-O-beta-glucuronide is approximately 566.00 g/mol. Structural elucidation is typically performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the identity and purity of the synthesized compound .

Chemical Reactions Analysis

Ertugliflozin-3-O-beta-glucuronide undergoes various chemical reactions primarily related to its metabolism and elimination pathways:

  1. Glucuronidation: The primary reaction involves conjugation with glucuronic acid facilitated by UDP-glucuronosyltransferases.
  2. Hydrolysis: In certain conditions, beta-glucuronidase enzymes can hydrolyze the glucuronide bond, regenerating ertugliflozin from its glucuronide form.
  3. Oxidative Metabolism: Although minor compared to glucuronidation, oxidative pathways mediated by cytochrome P450 enzymes also contribute to the metabolism of ertugliflozin .
Mechanism of Action

The mechanism of action for ertugliflozin-3-O-beta-glucuronide primarily revolves around its role as a metabolite of ertugliflozin:

  1. Inhibition of Glucose Reabsorption: By preventing glucose reabsorption in renal proximal tubules via SGLT2 inhibition, it promotes increased urinary glucose excretion.
  2. Enhanced Elimination: The formation of glucuronides increases water solubility, facilitating renal clearance and reducing systemic exposure to the parent drug.

This mechanism helps maintain lower blood glucose levels in patients with type 2 diabetes mellitus .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Highly soluble in water due to its glucuronide structure.

Chemical Properties

  • Stability: Ertugliflozin-3-O-beta-glucuronide is chemically stable under standard storage conditions.
  • pH Sensitivity: Exhibits stability across a physiological pH range but may be subject to hydrolysis under extreme pH conditions.

Relevant analyses include thermal stability assessments and solubility testing under various conditions .

Applications

Ertugliflozin-3-O-beta-glucuronide serves several scientific purposes:

  1. Pharmacokinetic Studies: It is crucial for understanding the metabolism and clearance pathways of ertugliflozin in clinical settings.
  2. Drug Interaction Assessments: Investigating potential interactions with other medications through enzyme inhibition or induction mechanisms.
  3. Biomarker Development: As a metabolite, it may serve as a biomarker for therapeutic monitoring in patients undergoing treatment with ertugliflozin.
Biosynthetic Pathways and Metabolic Profiling

Enzymatic Synthesis via UDP-Glucuronosyltransferase (UGT) Isoforms

The biosynthesis of Ertugliflozin-3-O-β-D-glucuronide is catalyzed by enzymes of the UDP-glucuronosyltransferase (UGT) superfamily. These membrane-bound enzymes, located predominantly in the endoplasmic reticulum of hepatocytes, renal tubular cells, and enterocytes, facilitate the transfer of glucuronic acid from the cofactor uridine diphosphate glucuronic acid (UDP-GlcUA) to nucleophilic functional groups on substrate molecules. In the case of ertugliflozin, the primary site of glucuronidation is the hydroxyl group attached to the C3 carbon of its sugar (pyranose) moiety [4] [5].

  • Reaction Specificity: Glucuronidation transforms the lipophilic parent drug, ertugliflozin, into a significantly more water-soluble conjugate, Ertugliflozin-3-O-β-D-glucuronide. This transformation markedly enhances its elimination potential, primarily via renal excretion or biliary secretion. The reaction proceeds through a nucleophilic attack of the ertugliflozin C3-hydroxyl oxygen on the C1 carbon of glucuronic acid, resulting in the formation of a β-D-configuration glucuronide linkage [5].
  • Major Metabolic Pathway: Glucuronidation constitutes the dominant clearance mechanism for ertugliflozin in humans, accounting for approximately 86% of its overall metabolic elimination. Oxidation by cytochrome P450 (CYP) enzymes contributes only ~12%, and renal excretion of unchanged parent drug is minimal (~1.5%). Among the glucuronide metabolites formed, the 3-O-β-D-glucuronide (designated M5c in mass balance studies) is the quantitatively most significant metabolite detected in circulation and excreta [2] [5].
  • Isoform Contribution: While multiple UGT isoforms possess some capability to glucuronidate ertugliflozin in vitro, detailed kinetic characterization using recombinant enzymes and chemical inhibitors in human liver microsomes (HLM) has identified UGT1A9 and UGT2B7 as the principal isoforms responsible for the formation of Ertugliflozin-3-O-β-D-glucuronide. These two enzymes collectively mediate the vast majority of this metabolic pathway [2].

Table 1: Key Characteristics of Ertugliflozin Glucuronidation

PropertyValueSignificanceSource
Primary Metabolic PathwayGlucuronidationAccounts for ~86% of total clearance; dominates metabolic fate. [2] [5]
Major Metabolite FormedErtugliflozin-3-O-β-D-glucuronide (M5c)Most abundant glucuronide in plasma and excreta. [2] [5]
Dominant UGT IsoformsUGT1A9 and UGT2B7Responsible for the majority of M5c formation. [2]
Fraction Metabolized (fm) by Glucuronidation0.96 (HLM CLint)Overwhelming contribution to intrinsic clearance in liver. [2]
Fraction Metabolized (fm) by Oxidation0.04 (HLM CLint)Minor CYP contribution (CYP3A4, CYP3A5, CYP2C8). [2]

Role of UGT1A9 and UGT2B7 in Site-Specific Glucuronidation

UGT1A9 and UGT2B7 are the major hepatic and extrahepatic (notably renal) UGT isoforms responsible for drug glucuronidation. They exhibit distinct but complementary kinetic profiles governing the formation of Ertugliflozin-3-O-β-D-glucuronide, enabling efficient conjugation across a range of substrate concentrations [2] [7].

  • UGT1A9: High-Affinity Catalyst: UGT1A9 demonstrates a significantly higher affinity for ertugliflozin compared to UGT2B7. This is evidenced by a lower Michaelis constant (Km) value. Kinetic studies using recombinant enzymes and HLM with selective inhibitors (e.g., digoxin, tranilast for UGT1A9) reported Km values for M5c formation by UGT1A9 in the range of approximately 10.8 µM [2]. The maximal velocity (Vmax) for UGT1A9-mediated formation was also high (375 pmol/min/mg protein in HLM), resulting in a high intrinsic clearance (CLint = Vmax/Km) of 34.7 µl/min/mg. This translates to UGT1A9 being responsible for the majority of metabolic clearance (fm UGT1A9 ≈ 0.70-0.86) of ertugliflozin via M5c formation at therapeutic plasma concentrations [2].
  • UGT2B7: High-Capacity Catalyst: While UGT2B7 exhibits a lower binding affinity for ertugliflozin, reflected by a higher Km (approximately 41.7 µM for M5c formation in HLM studies using inhibitors like 16β-phenyllongifolol), its Vmax is substantial (94.9 pmol/min/mg protein). This results in a lower CLint (2.28 µl/min/mg) compared to UGT1A9. Consequently, UGT2B7 contributes a smaller, but significant fraction (fm UGT2B7 ≈ 0.14-0.19) to the overall glucuronidation clearance of ertugliflozin under typical conditions. UGT2B7 may play a more prominent role at higher substrate concentrations where its lower affinity is offset by its capacity [2].
  • Orthogonal Confirmation: The relative contributions of UGT1A9 and UGT2B7 were confirmed using multiple phenotyping approaches:
  • Chemical Inhibition in HLM: Selective chemical inhibitors of UGT1A9 (e.g., 10 µM digoxin or tranilast) and UGT2B7/UGT2B4 (e.g., 3 µM 16β-phenyllongifolol) significantly reduced HLM intrinsic clearance (CLint). The fm values derived from inhibition data aligned closely with fm estimates from recombinant enzyme kinetics [2].
  • Recombinant Enzyme Kinetics & Relative Activity Factor (RAF) Scaling: Intrinsic clearance values determined for M5c formation by recombinant UGT1A9 and UGT2B7 were scaled to their relative abundance and activity in HLM using the RAF approach. This method yielded fm estimates of 0.86 for UGT1A9 and 0.14 for UGT2B7, providing strong quantitative agreement with the chemical inhibition data and solidifying the dominant role of UGT1A9 and the secondary role of UGT2B7 in ertugliflozin-3-O-glucuronide formation [2].
  • Site-Specific Conjugation: Both UGT1A9 and UGT2B7 exhibit regioselectivity towards the C3 hydroxyl group of ertugliflozin. While minor amounts of a 2-O-β-D-glucuronide (M5a) are formed (Km ~41.7 µM, Vmax ~94.9 pmol/min/mg, CLint ~2.28 µl/min/mg in HLM), the 3-O-β-D-glucuronide (M5c) is the overwhelmingly predominant isomer, indicating a strong preference for conjugation at the C3 position by the primary metabolizing UGTs [2] [5].

Table 2: Kinetic Parameters and Contributions of UGT1A9 and UGT2B7 to Ertugliflozin-3-O-β-D-Glucuronide (M5c) Formation

ParameterUGT1A9UGT2B7Source
Michaelis Constant (Km)~10.8 µM (High Affinity)~41.7 µM (Lower Affinity) [2]
Maximal Velocity (Vmax)~375 pmol/min/mg protein~94.9 pmol/min/mg protein [2]
Intrinsic Clearance (CLint = Vmax/Km)~34.7 µl/min/mg protein~2.28 µl/min/mg protein [2]
Fraction Metabolized (fm) in HLM (Chemical Inhibition)~0.70 - 0.81~0.14 - 0.19 (Combined UGT2B7/UGT2B4) [2]
Fraction Metabolized (fm) (RAF Scaling)~0.86~0.14 [2]
Primary Tissue ExpressionLiver, KidneyLiver, Kidney [7] [8]

In Vitro Metabolic Mapping Using Recombinant Enzyme Systems

Recombinant UGT enzyme systems expressed in cell lines (e.g., human embryonic kidney 293 cells, baculovirus-infected insect cells) provide a powerful reductionist tool for unequivocally identifying the specific isoforms responsible for metabolite formation and characterizing their individual kinetic parameters. This approach was centrally employed to map the metabolic pathways of ertugliflozin and definitively assign roles to UGT1A9 and UGT2B7 in the formation of Ertugliflozin-3-O-β-D-glucuronide [2] [5].

  • Definitive Isoform Assignment: Incubation of ertugliflozin with a panel of recombinant human UGT isoforms confirmed that UGT1A9 and UGT2B7 were the only enzymes exhibiting substantial activity in generating the major 3-O-β-D-glucuronide (M5c). While other isoforms (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT2B4, UGT2B15, UGT2B17) showed minimal or negligible activity towards this specific position, their potential contribution to other minor pathways or under specific conditions cannot be entirely ruled out, though deemed pharmacologically insignificant for M5c formation [2].
  • Kinetic Characterization: Recombinant systems allowed for the precise determination of enzyme kinetic parameters (Km, Vmax, CLint) for M5c formation by UGT1A9 and UGT2B7 in isolation, free from the complex matrix effects present in tissue microsomes. The data generated (see Table 2) clearly demonstrated the higher affinity and efficiency (lower Km, higher CLint) of UGT1A9 compared to UGT2B7. This recombinant enzyme kinetic data formed the basis for the Relative Activity Factor (RAF) scaling approach used to estimate their fractional contributions in vivo [2].
  • Metabolite Profiling and Confirmation: Analysis of incubations using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or radiometric detection enabled the identification and quantification of M5c specifically generated by each recombinant UGT. This confirmed that both UGT1A9 and UGT2B7 produced the identical 3-O-β-D-glucuronide regioisomer. The structure of M5c (ertugliflozin-3-O-β-D-glucuronide) was further confirmed by comparison of HPLC retention times and mass spectral fragmentation patterns with an authentic synthetic standard [5] [6] [9].
  • Interaction Potential Assessment: Recombinant enzymes are also valuable for initial screening of potential drug-drug interactions (DDIs) mediated by UGT inhibition. While full DDI assessment requires more complex systems, recombinant UGTs can identify if a perpetrator drug is a potent direct inhibitor of a specific isoform. Studies indicated that ertugliflozin and its glucuronides are not significant inhibitors of UGTs or CYPs at therapeutic concentrations. Conversely, the lack of potent in vitro inhibition of recombinant UGT1A9 or UGT2B7 by commonly co-administered drugs like sitagliptin, metformin, glimepiride, or simvastatin predicted the absence of clinically relevant interactions observed in subsequent clinical DDI studies [10].
  • Minor Oxidative Pathways: Although not the focus of glucuronidation mapping, recombinant CYP enzyme systems were similarly used to characterize the minor oxidative pathways of ertugliflozin. CYP3A4 was identified as the predominant CYP isoform forming monohydroxylated metabolites (M1, M3) and des-ethyl ertugliflozin (M2), with minor contributions from CYP3A5 and CYP2C8. Km values for these oxidative metabolites ranged from 73.0 to 93.0 µM, and Vmax from 24.3 to 116 pmol/min/mg protein in HLM, resulting in significantly lower CLint compared to glucuronidation [2].

Table 3: Utility of Recombinant Enzyme Systems in Ertugliflozin Metabolite Characterization

ApplicationFinding for Ertugliflozin-3-O-β-D-GlucuronideSignificanceSource
Isoform ScreeningUGT1A9 and UGT2B7 identified as primary catalysts.Unambiguous assignment of responsible enzymes. [2]
Kinetic Parameter Determination (Km, Vmax, CLint)Parameters measured for individual UGTs (See Table 2).Basis for understanding affinity, capacity, and scaling to HLM/fm. [2]
Metabolite Structure ConfirmationIdentity of M5c produced by rUGT1A9/rUGT2B7 confirmed vs. authentic standard.Verified regioselectivity (3-O-position) and structure of major metabolite. [5] [6] [9]
Regioselectivity AssessmentBoth rUGT1A9 and rUGT2B7 produce only the 3-O-β-D-glucuronide (M5c).Confirmed site-specific conjugation by primary UGTs. [2] [5]
DDI Potential Screening (Inhibition)rUGTs used to show lack of potent inhibition by ertugliflozin/glucuronides or common co-meds.Predicted low risk for UGT-mediated DDIs. [10]

Properties

CAS Number

1500090-85-6

Product Name

Ertugliflozin-3-o-beta-glucuronide

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(1S,2S,3S,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,4-dihydroxy-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C28H33ClO13

Molecular Weight

613.0 g/mol

InChI

InChI=1S/C28H33ClO13/c1-2-38-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)29)28-24(35)22(23(34)27(11-30,42-28)12-39-28)41-26-20(33)18(31)19(32)21(40-26)25(36)37/h3-8,10,18-24,26,30-35H,2,9,11-12H2,1H3,(H,36,37)/t18-,19-,20+,21-,22-,23-,24+,26-,27-,28-/m0/s1

InChI Key

NCWJAFYOAQFTQX-GCGVPRHFSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)Cl

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)CO)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)Cl

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